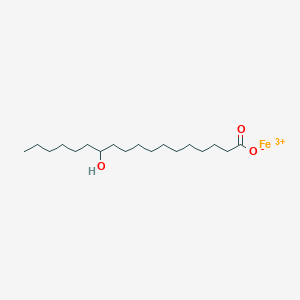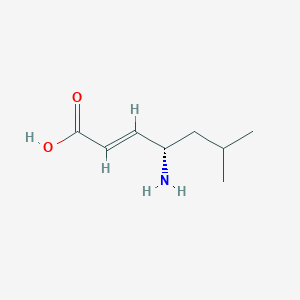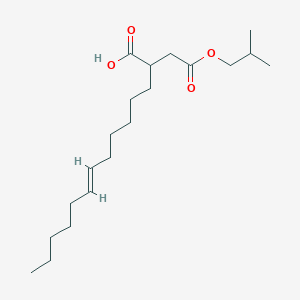![molecular formula C15H15N5O3S B233567 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide CAS No. 6364-09-6](/img/structure/B233567.png)
2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been the subject of numerous studies in recent years. In
Mécanisme D'action
The mechanism of action of 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways, and carbonic anhydrases, which are involved in regulating pH in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific cellular processes that are affected by this compound. Some studies have shown that this compound can induce apoptosis, or programmed cell death, in certain types of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate immune responses in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins, making it a useful tool for investigating specific cellular processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are many potential future directions for research on 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide. Some possible areas of investigation include further studies on the mechanism of action of this compound, as well as its potential applications in other areas of scientific research. Additionally, research on the potential toxicity of this compound and ways to mitigate this toxicity could also be an important area of investigation.
Méthodes De Synthèse
The synthesis of 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide involves the reaction of 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain this compound in high purity.
Applications De Recherche Scientifique
2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in these areas of research, making it a promising candidate for further investigation.
Propriétés
Numéro CAS |
6364-09-6 |
|---|---|
Formule moléculaire |
C15H15N5O3S |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N5O3S/c1-10-9-11(2)18-15(17-10)20-24(22,23)13-5-3-12(4-6-13)19-14(21)7-8-16/h3-6,9H,7H2,1-2H3,(H,19,21)(H,17,18,20) |
Clé InChI |
CIPQWGJUJZMIOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N)C |
SMILES canonique |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



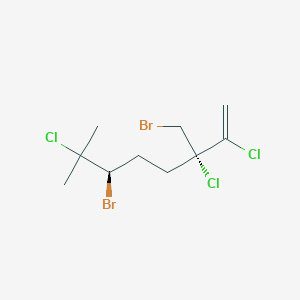
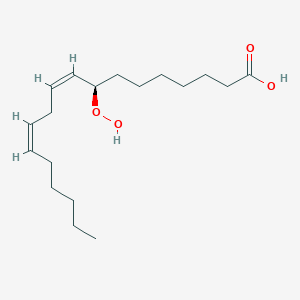
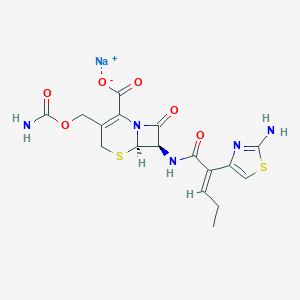
![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)
![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)
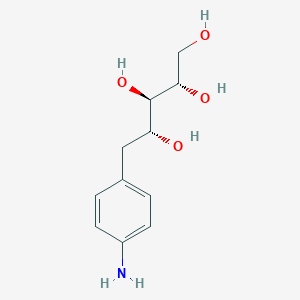
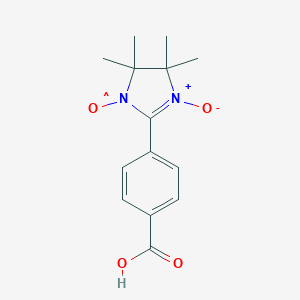
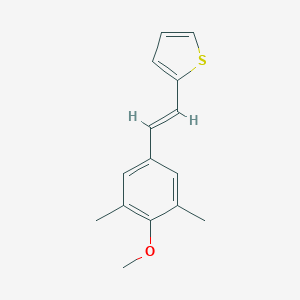
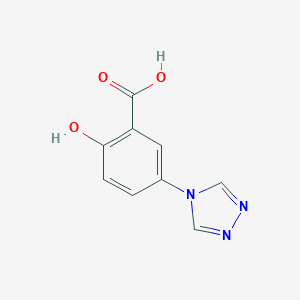
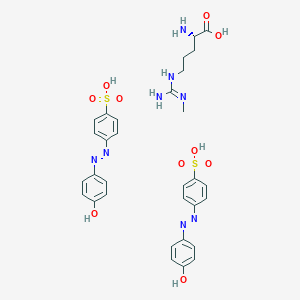
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)
